
Ranelate de strontium heptahydraté
Vue d'ensemble
Description
Strontium ranelate heptahydrate is a compound used primarily in the treatment of osteoporosis. It is a strontium (II) salt of ranelic acid and is known for its unique dual action on bone metabolism, both increasing bone formation and reducing bone resorption. This compound is marketed under various trade names and has been studied for its potential benefits in slowing the progression of osteoarthritis .
Applications De Recherche Scientifique
Scientific Research Applications
Strontium ranelate heptahydrate has been utilized in various research domains, particularly in osteoporosis treatment and bone health studies. The following sections outline its key applications.
Osteoporosis Treatment
Strontium ranelate heptahydrate has been extensively studied for its effectiveness in treating osteoporosis, especially in postmenopausal women. Clinical trials have demonstrated that it significantly reduces the risk of both vertebral and nonvertebral fractures. For instance, the Treatment of Peripheral Osteoporosis (TROPOS) study indicated that daily administration of 2 g of strontium ranelate led to a notable decrease in fracture incidences over five years .
Key Findings:
- Reduction in Fractures: The compound was shown to reduce the risk of nonvertebral fractures by approximately 36% .
- Bone Mineral Density Increase: Patients exhibited significant increases in spine and hip bone mineral density (BMD) after treatment .
Bone Health Research
Research utilizing strontium ranelate heptahydrate focuses on understanding its effects on bone metabolism. Studies indicate that it enhances osteoblast activity (bone formation) while inhibiting osteoclast activity (bone resorption), contributing to improved bone health.
Mechanisms Explored:
- Osteoblast Stimulation: Strontium ions promote osteoblast proliferation and differentiation.
- Osteoclast Inhibition: The compound reduces osteoclastogenesis, thereby decreasing bone resorption rates.
Drug Formulation Development
In pharmaceutical development, strontium ranelate heptahydrate serves as a model compound for creating new formulations aimed at improving bioavailability and therapeutic efficacy. Its unique properties allow researchers to explore innovative delivery methods and dosage forms .
Clinical Trials
Strontium ranelate heptahydrate continues to be a focal point in clinical trials aimed at evaluating long-term safety and effectiveness. These trials help refine treatment protocols for osteoporosis, ensuring that patients receive optimal care based on robust scientific evidence.
Case Study Example:
- A clinical trial involving women aged 50-65 with severe osteoporosis demonstrated significant reductions in vertebral fracture risk over four years with a daily dose of 2 g of strontium ranelate .
Comparative Studies
The compound is frequently compared with other osteoporosis treatments to assess its unique advantages. Its dual mode of action—enhancing bone formation while decreasing resorption—sets it apart from many existing therapies .
Data Summary Table
Application Area | Key Findings |
---|---|
Osteoporosis Treatment | Reduces nonvertebral fracture risk by ~36% |
Bone Health Research | Stimulates osteoblasts; inhibits osteoclasts |
Drug Formulation Development | Serves as a model for improving bioavailability |
Clinical Trials | Significant reduction in vertebral fractures over 4 years |
Comparative Studies | Unique dual action compared to other therapies |
Mécanisme D'action
Target of Action
Strontium ranelate heptahydrate primarily targets osteoblasts and osteoclasts , the two key cell types involved in bone remodeling . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .
Mode of Action
Strontium ranelate heptahydrate exhibits a unique dual mode of action. It increases the deposition of new bone by stimulating osteoblast differentiation and activity, and simultaneously reduces the resorption of bone by inhibiting osteoclast differentiation and activity . This dual action results in an overall increase in bone mass .
Biochemical Pathways
Strontium ranelate heptahydrate influences several biochemical pathways. It has been shown to enhance osteoblastic cell replication and increase collagen synthesis . It also decreases pre-osteoclast differentiation and the bone-resorbing activity of mature osteoclasts . Furthermore, it has been suggested that strontium ranelate heptahydrate may reduce reactive oxygen species levels in bone marrow mesenchymal stem cells by activating the cAMP/PKA signaling pathway .
Pharmacokinetics
The pharmacokinetics of strontium ranelate heptahydrate involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 25% (range 19–27%) and is highly bound to bone tissue . Its elimination half-life is approximately 60 hours, and it is excreted via renal and gastrointestinal routes .
Result of Action
The molecular and cellular effects of strontium ranelate heptahydrate’s action include increased bone formation and decreased bone resorption, leading to an overall increase in bone mass . This results in improved bone tissue quality and microarchitecture, which enhances anti-fracture efficacy .
Action Environment
The action of strontium ranelate heptahydrate can be influenced by various environmental factors. For instance, the intake of strontium ranelate with calcium or food reduces its bioavailability by about 60-70%, compared with administration 3 hours after a meal . Therefore, food and calcium intake should be avoided both before and after administration of strontium ranelate .
Analyse Biochimique
Biochemical Properties
Strontium ranelate heptahydrate plays a significant role in biochemical reactions related to bone metabolism. It interacts with various enzymes, proteins, and biomolecules. Notably, it enhances the replication and activity of osteoblasts, the cells responsible for bone formation, and inhibits the activity of osteoclasts, the cells responsible for bone resorption . The compound’s interaction with the calcium-sensing receptor (CaSR) is crucial, as it mediates the differentiation of pre-osteoblasts to osteoblasts . Additionally, strontium ranelate heptahydrate increases the synthesis of collagen and non-collagenic proteins by osteoblasts .
Cellular Effects
Strontium ranelate heptahydrate exerts various effects on different cell types and cellular processes. It stimulates osteoblast replication and differentiation, enhancing bone formation . The compound also inhibits osteoclast differentiation and activity, reducing bone resorption . Strontium ranelate heptahydrate influences cell signaling pathways, including the Wnt signaling pathway, which is vital for bone metabolism . It also affects gene expression by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL), thereby promoting bone formation .
Molecular Mechanism
At the molecular level, strontium ranelate heptahydrate increases bone formation by enhancing osteoblast differentiation and activity while inhibiting osteoclast differentiation and activity . The compound binds to the calcium-sensing receptor (CaSR), which plays a pivotal role in its mechanism of action . Strontium ranelate heptahydrate also modulates the expression of genes involved in bone metabolism, such as increasing the expression of Runx2 and inhibiting the expression of PPAR-γ2 . These molecular interactions contribute to the compound’s dual action on bone turnover.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strontium ranelate heptahydrate have been observed over time. Studies have shown that the compound maintains its efficacy in increasing bone formation and reducing bone resorption over extended periods . The stability of strontium ranelate heptahydrate allows for consistent results in both in vitro and in vivo studies . Long-term treatment with the compound has demonstrated sustained improvements in bone density and strength .
Dosage Effects in Animal Models
The effects of strontium ranelate heptahydrate vary with different dosages in animal models. Higher doses of the compound have been shown to significantly increase bone mass and improve bone architecture . Excessive doses may lead to adverse effects, such as increased bone resorption and potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
Strontium ranelate heptahydrate is involved in several metabolic pathways related to bone metabolism. It enhances the synthesis of bone matrix proteins in osteoblasts and inhibits osteoclast activity . The compound also influences the Wnt signaling pathway, which is essential for bone formation and resorption . Additionally, strontium ranelate heptahydrate affects the expression of various genes involved in bone metabolism, contributing to its overall efficacy .
Transport and Distribution
Within cells and tissues, strontium ranelate heptahydrate is transported and distributed through specific mechanisms. The compound is known to replace some of the calcium found in bone, which may contribute to its bone-strengthening effects . Strontium ranelate heptahydrate is heterogeneously distributed in bone, with higher concentrations in newly formed bone compared to older bone . This distribution pattern is crucial for its therapeutic efficacy in treating osteoporosis.
Subcellular Localization
Strontium ranelate heptahydrate’s subcellular localization is primarily within bone cells, particularly osteoblasts and osteoclasts. The compound’s interaction with the calcium-sensing receptor (CaSR) directs it to specific cellular compartments involved in bone metabolism . This targeted localization enhances its activity and function in promoting bone formation and reducing bone resorption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of strontium ranelate heptahydrate involves the reaction of strontium carbonate with ranelic acid in an aqueous medium. The process typically includes the following steps:
- Dissolution of ranelic acid in water.
- Addition of strontium carbonate to the solution.
- Heating the mixture to facilitate the reaction.
- Crystallization of the product by cooling the solution.
- Filtration and drying to obtain the heptahydrate form .
Industrial Production Methods: Industrial production methods for strontium ranelate heptahydrate follow similar steps but are optimized for large-scale production. This includes precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Strontium ranelate heptahydrate primarily undergoes complexation reactions due to the presence of strontium ions and ranelic acid. It does not typically participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions:
Complexation: Involves reagents such as strontium carbonate and ranelic acid in aqueous solutions.
Hydration: Controlled hydration to achieve the heptahydrate form.
Major Products: The primary product of these reactions is strontium ranelate heptahydrate itself, with no significant by-products under controlled conditions .
Comparaison Avec Des Composés Similaires
Strontium Citrate: Another strontium salt used in bone health supplements.
Strontium Chloride: Used in various industrial applications and as a supplement.
Comparison: Strontium ranelate heptahydrate is unique in its dual action on bone metabolism, which is not observed with other strontium compounds. While strontium citrate and strontium chloride also provide strontium ions, they do not have the same efficacy in reducing bone resorption and increasing bone formation simultaneously .
Activité Biologique
Strontium ranelate heptahydrate (CAS Number: 135459-87-9) is a unique compound used primarily in the treatment of osteoporosis. Its biological activity is characterized by a dual mechanism that promotes bone formation while inhibiting bone resorption. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Property | Value |
---|---|
Molecular Formula | C₁₂H₆N₂O₈SSr₂ |
Molecular Weight | 513.49 g/mol |
Density | 1.8 ± 0.1 g/cm³ |
Melting Point | >310 °C (decomposes) |
Solubility | Soluble in water (1 mg/mL) |
Strontium ranelate acts through several biological pathways:
- Bone Metabolism Modulation : It stimulates calcium-sensing receptors (CaSR), promoting the differentiation of pre-osteoblasts into osteoblasts, which increases bone formation .
- Inhibition of Osteoclast Activity : The compound inhibits osteoclastogenesis and enhances osteoclast apoptosis, thereby reducing bone resorption .
- Cartilage Protection : Recent studies suggest that strontium ranelate can also reduce cartilage degeneration in osteoarthritis by improving chondrocyte survival and matrix synthesis .
Clinical Efficacy
Strontium ranelate has been shown to be effective in various clinical settings:
- Osteoporosis Treatment : It significantly reduces the risk of vertebral and non-vertebral fractures in postmenopausal women. A meta-analysis indicated that strontium ranelate treatment resulted in a 41% reduction in vertebral fractures and a 36% reduction in non-vertebral fractures compared to placebo .
- Osteoarthritis Management : In animal models, high doses of strontium ranelate have demonstrated the ability to attenuate cartilage degeneration and improve bone remodeling parameters .
Case Study 1: Postmenopausal Osteoporosis
A double-blind, placebo-controlled trial involving 7,700 postmenopausal women showed that those treated with strontium ranelate experienced significant increases in bone mineral density (BMD) at the lumbar spine and hip after three years compared to those receiving placebo.
Case Study 2: Osteoarthritis
In a study involving rats with induced osteoarthritis, treatment with high-dose strontium ranelate resulted in decreased chondrocyte apoptosis and improved expression of SOX9, a critical factor for cartilage health. Histological evaluations indicated reduced cartilage degeneration and improved subchondral bone quality after six weeks of treatment .
Table 1: Summary of Nonclinical Studies on Strontium Ranelate
Study Reference | Animal Model | Dose (mg/kg/day) | Effects Observed |
---|---|---|---|
Storey et al., 1961 | Juvenile Rats | 140 | No effects on bone; NOAEL established |
Marie et al., 1985 | Adult Rats | 634 | Increased osteoid volume; impaired mineralization |
Fischer et al., 2011 | Adult Male Rats | 200 | Growth plate thickening; reversible effects observed |
Propriétés
IUPAC Name |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMMKFQLHGVSRL-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O15SSr2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046918 | |
Record name | Strontium ranelate heptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796104-87-5, 135459-87-9 | |
Record name | Strontium ranelate heptahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796104875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strontium ranelate heptahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRONTIUM RANELATE HEPTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391RT5Q293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key advantages of the novel method for producing strontium ranelate heptahydrate described in the research?
A1: The research highlights several advantages of the novel method for producing strontium ranelate heptahydrate []:
- Controlled Water Content: The produced strontium ranelate heptahydrate exhibits a consistent water content ranging from 19.0% to 20.4%. []
- High Purity: The method yields a product with impurities (relevant substances) below 0.5%. []
- Enhanced Stability: The produced strontium ranelate heptahydrate demonstrates stability at room temperature and maintains consistent moisture content, overall content, and levels of relevant substances even after prolonged storage under normal environmental conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.